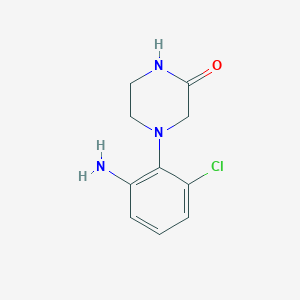

4-(2-Amino-6-chlorophenyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-amino-6-chlorophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O/c11-7-2-1-3-8(12)10(7)14-5-4-13-9(15)6-14/h1-3H,4-6,12H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEKYBBEDXQHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=C(C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 2 Amino 6 Chlorophenyl Piperazin 2 One and Analogues

Strategies for Piperazin-2-one (B30754) Core Formation

The construction of the piperazin-2-one scaffold is a critical step in the synthesis of this class of compounds. Various methodologies have been developed, focusing on efficient cyclization and the strategic introduction of required functional groups.

Cyclization Reactions in Piperazinone Synthesis

The formation of the six-membered piperazin-2-one ring is typically achieved through intramolecular cyclization of a linear precursor. mdpi.com These precursors are often derived from α-amino acids and 1,2-diamines. researchgate.net A number of synthetic strategies have been established to effect this transformation, each with its own advantages regarding substrate scope, efficiency, and stereocontrol.

One modern approach involves a one-pot domino ring-opening cyclization (DROC) process, which can provide 3-aryl/alkyl piperazin-2-ones in good yields and high enantioselectivity from simple starting materials like aldehydes and 1,2-ethylenediamines. acs.org Another strategy is the tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine, a method well-suited for diversity-oriented synthesis. researchgate.net Reductive cyclization of dioximes, formed from the sequential double Michael addition of nitrosoalkenes to primary amines, also provides a viable route to the piperazine (B1678402) core. mdpi.comnih.gov This method involves catalytic hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes and is subsequently reduced to the final piperazine product. mdpi.comnih.gov Additionally, the reaction of a 1-cyano-1-hydroxyalkane with a substituted ethylenediamine (B42938) in an aqueous solution presents a direct method for preparing piperazin-2-ones. google.com

Table 1: Selected Cyclization Strategies for Piperazin-2-one Core Synthesis

| Synthetic Strategy | Key Starting Materials | Brief Description | References |

|---|---|---|---|

| Domino Ring-Opening Cyclization (DROC) | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-ethylenediamines | A one-pot sequence involving Knoevenagel reaction, asymmetric epoxidation, and domino ring-opening cyclization. | acs.org |

| Tandem Reductive Coupling & SN2-Cyclization | 2-chloro-N-(2-oxoalkyl)acetamide, primary amine | A cascade process that forms three bonds in a one-pot reaction, suitable for combinatorial synthesis. | researchgate.net |

| Reductive Cyclization of Dioximes | Primary amines, nitrosoalkenes | Sequential double Michael addition followed by stereoselective catalytic reductive cyclization of the resulting dioxime. | mdpi.comnih.gov |

| Cyano-hydroxyalkane Reaction | 1-cyano-1-hydroxyalkane, ethylenediamine derivative | Reaction in an aqueous solution to form the piperazinone ring. | google.com |

| Wacker-Type Aerobic Oxidative Cyclization | Alkene-containing diamine precursors | A base-free Palladium-catalyzed aerobic cyclization of alkenes to form various nitrogen heterocycles, including piperazinones. | organic-chemistry.org |

Introduction of Aryl and Amino Substituents

The synthesis of 4-(2-amino-6-chlorophenyl)piperazin-2-one requires the specific introduction of the substituted phenyl group at the N-4 position of the piperazinone ring. A common and effective strategy involves building the piperazinone ring onto a pre-existing substituted aniline (B41778). nih.gov For the target compound, this would typically start with an aniline derivative such as 2-chloro-6-nitroaniline.

The N-aryl bond can be formed through several established methods. Palladium-catalyzed Buchwald-Hartwig coupling and copper-catalyzed Ullmann-Goldberg reactions are powerful tools for this purpose. nih.gov An alternative, particularly for electron-deficient aromatic rings, is nucleophilic aromatic substitution (SNAr). nih.govmdpi.com Another classical approach involves the reaction of the appropriate aniline with bis(2-chloroethyl)amine (B1207034) hydrochloride. mdpi.comresearchgate.net

The amino group on the phenyl ring is often introduced in a protected or precursor form, such as a nitro group. nih.gov The nitro group is highly effective as it is electron-withdrawing, which can facilitate SNAr reactions, and it can be reliably reduced to the desired primary amine at a later stage of the synthesis. mdpi.com The reduction is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). nih.govmdpi.com

Synthetic Routes for this compound Derivatives

The development of derivatives of this compound is crucial for exploring structure-activity relationships in medicinal chemistry. This involves the selective modification of the piperazin-2-one ring itself or the substituents on the phenyl and amino groups.

Functionalization of the Piperazin-2-one Ring

While a significant portion of piperazine-containing drugs feature substituents only at the nitrogen positions, functionalization at the carbon atoms of the ring is an expanding area of research. researchgate.netmdpi.com Traditional methods for introducing carbon substituents can be lengthy and are often limited by the availability of starting materials. mdpi.comencyclopedia.pub

Recent advances have focused on the direct C–H functionalization of the piperazine core, which provides a more efficient route to novel analogues. researchgate.netmdpi.com Visible-light photoredox catalysis has emerged as a particularly powerful and mild technique for this purpose. researchgate.netmdpi.com These methods allow for the introduction of aryl, vinyl, and alkyl groups at the carbon atoms of the piperazine ring, often adjacent to a nitrogen atom. researchgate.netencyclopedia.pub Specific protocols, such as the CarboxyLic Amine Protocol (CLAP), utilize an iridium-based photoredox catalyst to generate an α-aminyl radical from an amino-acid-derived diamine, which then cyclizes with an aldehyde to form C2-substituted piperazines. mdpi.com

Table 2: Modern Methods for Piperazin-2-one Ring Functionalization

| Functionalization Method | Reagents/Catalysts | Position of Functionalization | Description | References |

|---|---|---|---|---|

| Photoredox C–H Arylation | Ir or Ru complexes, organic dyes | C-H bond adjacent to nitrogen | Direct coupling of N-protected piperazines with aryl sources via a generated α-amino radical. | researchgate.netmdpi.comencyclopedia.pub |

| Photoredox C–H Alkylation | Organic photocatalysts (e.g., acridinium (B8443388) salts) | C-H bond adjacent to nitrogen | Coupling of α-carbamyl radicals with α,β-unsaturated carbonyl compounds. | mdpi.com |

| CLAP Protocol | Iridium-based photoredox catalyst | C2 position | Decarboxylative cyclization between aldehydes and amino-acid-derived diamines. | mdpi.com |

| N-Alkylation/N-Arylation | Alkyl halides, Aryl halides | N1 position | Standard nucleophilic substitution or cross-coupling reactions to modify the unsubstituted ring nitrogen. | mdpi.com |

Modifications of the Phenyl and Amino Moieties

Further diversification of the lead compound can be achieved by modifying the 2-amino-6-chlorophenyl moiety. The nature and position of substituents on this phenyl ring can significantly influence the compound's biological and pharmacological properties. researchgate.netnih.gov Such modifications can be accomplished either by starting the synthesis with differently substituted anilines or by performing chemical transformations on the assembled molecule.

The primary amino group is a versatile handle for a wide range of chemical modifications. It can readily undergo acylation, sulfonylation, or reaction with isocyanates to form the corresponding amides, sulfonamides, and ureas. nih.govmdpi.com For instance, the formation of a urea (B33335) linkage is a common strategy in drug design and can be achieved by treating the amine with a suitable isocyanate. mdpi.com These transformations allow for the introduction of a diverse array of functional groups, enabling fine-tuning of the molecule's properties.

Green Chemistry Approaches in Piperazinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact, improve safety, and increase efficiency. researchgate.net Several sustainable strategies have been developed for the synthesis of piperazine and piperazinone derivatives.

Visible-light photoredox catalysis is considered a green alternative to many classical methods because it often proceeds under mild conditions and can reduce the reliance on toxic reagents. researchgate.netmdpi.com The development of purely organic photocatalysts, which can be synthesized from renewable materials, further enhances the sustainability of these processes by avoiding the use of costly and potentially toxic transition metals. mdpi.comresearchgate.net

Other green chemistry approaches include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. researchgate.net The use of environmentally benign solvents, such as aqueous ethanol (B145695), is another key aspect. rsc.org Multicomponent, one-pot reactions are inherently greener as they reduce the number of synthetic steps, minimize waste generation, and save resources. researchgate.net Furthermore, the development of heterogeneous, reusable catalysts, such as piperazine immobilized on graphene oxide, simplifies product purification and allows for catalyst recycling, contributing to a more sustainable process. rsc.org Using piperazine itself as both a reactant and a solvent has also been reported as an eco-friendly and cost-effective method for the synthesis of arylpiperazines. organic-chemistry.org

Table 3: Green Chemistry Strategies in Piperazinone Synthesis

| Green Approach | Advantages | Examples | References |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Mild reaction conditions, reduced use of toxic reagents. | C-H functionalization of piperazine rings using visible light and a photocatalyst. | researchgate.netmdpi.com |

| Organic Photocatalysts | Avoids heavy metals, potentially derived from renewable sources. | Use of catalysts like carbazolyl dicyanobenzene (4CzIPN) in photoredox reactions. | mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. | Synthesis of piperazine analogues under microwave irradiation. | researchgate.net |

| Use of Green Solvents | Reduced environmental impact and toxicity. | Performing reactions in aqueous ethanol. | rsc.org |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. | Single-pot synthesis of piperazine derivatives from multiple starting materials. | researchgate.net |

| Heterogeneous/Reusable Catalysts | Facile catalyst recovery and reuse, simplified work-up. | Piperazine immobilized on graphene oxide for the synthesis of chromenes. | rsc.org |

Purification and Isolation Techniques for Piperazinone Compounds

The successful synthesis of this compound and related piperazinone analogues is critically dependent on effective purification and isolation strategies to remove unreacted starting materials, byproducts, and other impurities. nbinno.com The purity of the final compound and its intermediates is essential for ensuring the integrity of subsequent chemical transformations and the reliability of analytical data. nbinno.com A variety of standard and advanced techniques are employed, with the choice of method depending on the physicochemical properties of the target compound, the nature of the impurities, and the desired scale of the final product.

Commonly employed purification methods for piperazinone compounds and their intermediates include crystallization, column chromatography, and liquid-liquid extraction. These techniques are often used in combination to achieve high levels of purity.

Crystallization and Recrystallization

Crystallization is a powerful technique for purifying solid piperazinone compounds. This method relies on the differences in solubility between the desired compound and impurities in a selected solvent or solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution, which upon cooling, allows the target compound to crystallize out, leaving impurities behind in the mother liquor.

In the synthesis of complex molecules involving piperazine intermediates, such as aripiprazole (B633), crystallization is a key final purification step. semanticscholar.org For instance, crude aripiprazole has been effectively purified by crystallization from isopropanol. semanticscholar.org Another common solvent for this purpose is ethanol; crystallization from technical ethanol has been shown to yield aripiprazole with a purity of 99.32% as determined by HPLC. ptfarm.pl For intermediates, crystallization and subsequent recrystallization can be employed to achieve purities of at least 95%. google.com The selection of an appropriate solvent is crucial and is determined empirically to maximize the recovery of the pure product while ensuring impurities remain dissolved.

Chromatographic Methods

Chromatography is a versatile and widely used technique for the separation and purification of piperazinone derivatives. The choice of chromatographic method depends on the scale and required purity of the product.

Thin-Layer Chromatography (TLC): TLC is primarily used as an analytical tool to monitor the progress of a reaction and to identify the optimal solvent system for column chromatography. semanticscholar.orgpatsnap.com For example, a mixture of chloroform (B151607) and methanol (B129727) (9:1) has been used with silica (B1680970) gel plates to monitor the synthesis of aripiprazole. semanticscholar.org

Column Chromatography: For preparative scale purification, column chromatography is frequently the method of choice. In the purification of various piperazine-based compounds, column chromatography using alumina (B75360) (Al₂O₃) as the stationary phase and chloroform as the eluent has proven effective. nih.gov This technique separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase, allowing for the isolation of the desired piperazinone from complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical purity assessment and preparative purification. ptfarm.plpatsnap.com Analytical HPLC can confirm the purity of the final product, as seen in the synthesis of aripiprazole where it confirmed a purity of 99.32%. ptfarm.pl While reversed-phase columns like C18 may show poor retention for simpler piperazines, other stationary phases such as cyanopropyl (CN) in hydrophilic interaction chromatography (HILIC) mode can be effective. researchgate.net

Extraction and Washing

Liquid-liquid extraction is a fundamental workup procedure used to separate the desired product from a reaction mixture based on its solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For piperazine compounds, which possess basic nitrogen atoms, pH adjustment is a key strategy. By adding a base like sodium hydroxide (B78521) (NaOH) to an aqueous solution, the piperazine derivative can be converted to its free base form, which is typically more soluble in organic solvents like chloroform. researchgate.net This allows it to be extracted from the aqueous phase. researchgate.net

Following extraction, the organic layer is often washed with brine (a saturated aqueous solution of NaCl) to remove residual water and certain impurities. nih.gov The purified organic solution is then dried over an anhydrous salt, such as sodium sulfate (B86663) (Na₂SO₄), before the solvent is removed by evaporation to yield the isolated compound. nih.gov

The following table summarizes various purification techniques documented for piperazinone compounds and related intermediates.

Interactive Data Table: Purification Techniques for Piperazinone Compounds and Analogues

| Compound/Intermediate Class | Technique | Details | Purity Achieved | Source |

| Aripiprazole | Crystallization | Solvent: Isopropanol | Not specified | semanticscholar.org |

| Aripiprazole | Crystallization | Solvent: Technical Ethanol | 99.32% (by HPLC) | ptfarm.pl |

| Aripiprazole Intermediates | Crystallization/Recrystallization | General technique for isolation | >95% | google.com |

| Piperazine-based Compounds | Column Chromatography | Stationary Phase: Alumina (Al₂O₃); Eluent: Chloroform | Isolated product | nih.gov |

| Piperazine-based Compounds | Liquid-Liquid Extraction | Extraction from aq. K₂CO₃/Methanol into Chloroform, followed by brine wash and drying over Na₂SO₄. | Crude separation | nih.gov |

| Piperazine | Liquid-Liquid Extraction | Basification with NaOH, addition of NaCl, and extraction with Chloroform. | Isolated product | researchgate.net |

| Aripiprazole Synthesis | Thin-Layer Chromatography (TLC) | Stationary Phase: Silica Gel; Mobile Phase: Chloroform:Methanol (9:1) | Reaction monitoring | semanticscholar.org |

Structural Characterization and Elucidation for 4 2 Amino 6 Chlorophenyl Piperazin 2 One Analogues

Spectroscopic Analysis for Structural Confirmation

Spectroscopy is a cornerstone in the study of piperazinone structures, offering non-destructive and highly detailed molecular insights. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely used in combination to build a comprehensive picture of the molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of piperazinone analogues. Both ¹H and ¹³C NMR provide critical data on the molecular skeleton, the chemical environment of individual atoms, and the conformational dynamics of the piperazine (B1678402) ring. rsc.orgnih.gov

In ¹H NMR spectra of piperazinone derivatives, the protons on the piperazine ring typically appear as a set of multiplets in the aliphatic region of the spectrum. researchgate.net For instance, in N-benzoylated piperazines, the NCH₂ protons adjacent to the amide group and those next to the amine residue often present as four distinct broad signals due to conformational complexities. rsc.org The chemical shifts and coupling patterns of the aromatic protons on the substituted phenyl ring provide unambiguous information about the substitution pattern.

Temperature-dependent NMR studies are particularly insightful for this class of compounds. rsc.org The piperazine ring can exist in different conformations (e.g., chair, boat), and the rotation around the amide bond (C-N) can be restricted. These dynamic processes can lead to the observation of distinct conformers at room temperature or below, which manifest as multiple sets of signals in the NMR spectrum. rsc.orgresearchgate.net By analyzing the coalescence of these signals at elevated temperatures, researchers can calculate the activation energy barriers for ring inversion and amide bond rotation. rsc.org

Table 1: Representative ¹H NMR Spectral Data for a Substituted Piperazinone Analogue This table is illustrative, based on typical values found in the literature for similar structures.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | Multiplet |

| NH₂ | 4.5 - 5.5 | Broad Singlet |

| -CH₂-C=O | ~ 3.5 | Singlet / Multiplet |

| -N-CH₂- | ~ 3.2 | Multiplet |

| -N-CH₂- (ring) | 2.8 - 3.1 | Multiplet |

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the piperazinone ring typically resonates at a characteristic downfield shift (around 165-175 ppm). The shifts of the aromatic carbons are sensitive to the nature and position of substituents like the chlorine atom and the amino group, aiding in structural confirmation. nih.gov

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of 4-(2-Amino-6-chlorophenyl)piperazin-2-one analogues, as well as to gain structural information through the analysis of fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. researchgate.net

In the mass spectrum of a typical piperazine derivative, the molecular ion peak [M+H]⁺ is readily observed. xml-journal.net The subsequent fragmentation in tandem MS (MS/MS) experiments is crucial for structural elucidation. The fragmentation of the piperazine ring is a key diagnostic feature. Common fragmentation pathways for phenylpiperazines involve the cleavage of the C-N bonds within the piperazine ring and the bond connecting the ring to the phenyl group. xml-journal.net This often leads to characteristic fragment ions, for example, at m/z values of 70 and 56, corresponding to portions of the piperazine ring. xml-journal.net

The substituents on the phenyl ring and the piperazinone core also direct the fragmentation. The presence of a chlorine atom is easily identified by the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments (a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes).

Table 2: Common Fragment Ions in Mass Spectra of Phenylpiperazine Derivatives This table is generalized from fragmentation patterns reported for phenylpiperazine analogues. xml-journal.net

| m/z | Possible Fragment Structure |

|---|---|

| [M+H]⁺ | Protonated Molecular Ion |

| [M+H - C₂H₄N]⁺ | Loss of an ethylamine (B1201723) fragment from the ring |

| m/z 119 | Phenylpiperazine fragment ions |

| m/z 70 | Piperazine ring fragments |

The combined use of accurate mass measurement and the analysis of specific fragmentation pathways allows researchers to confidently confirm the identity and structure of newly synthesized piperazinone analogues. nih.govresearchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. nih.gov The IR spectrum provides a "fingerprint" of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. libretexts.org

Key diagnostic absorption bands for this class of compounds include:

N-H Stretching: The amino group (NH₂) typically shows two distinct absorption bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. The secondary amine/amide N-H in the piperazinone ring also absorbs in this region, often as a broader band. niscpr.res.in

C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl group (lactam) in the piperazinone ring is observed in the region of 1650-1690 cm⁻¹. researchgate.net This is one of the most prominent peaks in the spectrum.

C-N Stretching: Vibrations for the C-N bonds of the aromatic amine and the piperazine ring typically appear in the 1200-1350 cm⁻¹ range. niscpr.res.in

Aromatic C=C Stretching: The stretching of carbon-carbon bonds within the phenyl ring gives rise to one or more bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-Cl Stretching: The carbon-chlorine bond vibration is typically found in the fingerprint region, often between 700-850 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring appears just below 3000 cm⁻¹. libretexts.orgniscpr.res.in

Table 3: Characteristic IR Absorption Frequencies for Piperazinone Analogues

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Amide (C=O) | Stretch | 1650 - 1690 |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Amine (C-N) | Stretch | 1200 - 1350 |

By analyzing the presence and position of these characteristic bands, IR spectroscopy serves as a crucial first step in confirming the successful synthesis and purification of the target piperazinone compounds. auburn.edu

Structure Activity Relationship Sar Studies of 4 2 Amino 6 Chlorophenyl Piperazin 2 One Derivatives

Influence of Substituent Position and Nature on Bioactivity

The biological activity of 4-arylpiperazin-2-one derivatives is highly sensitive to the nature and position of substituents on both the aromatic ring and the piperazinone core. Research on analogous compounds, such as those targeting dopamine (B1211576) and serotonin (B10506) receptors, reveals key trends.

Substitutions on the Phenyl Ring: The substitution pattern on the phenyl ring is a primary determinant of receptor affinity and selectivity. In many arylpiperazine series, the presence, type, and location of substituents dictate the interaction with the target protein. For instance, in compounds related to aripiprazole (B633), which features a 2,3-dichlorophenylpiperazine moiety, the halogen atoms are known to be crucial for activity. The 2,3-dichloro substitution is thought to stabilize the active conformation of the D2 receptor. scispace.com One of the chlorine atoms may form a key interaction with a serine residue in the receptor's binding site. scispace.com

For the 4-(2-amino-6-chlorophenyl)piperazin-2-one scaffold, the 2-amino and 6-chloro groups are expected to significantly influence the molecule's electronic properties and its ability to form hydrogen bonds.

Amino Group (C2-position): An amino group at the ortho position can act as a hydrogen bond donor, potentially forming critical interactions within a receptor pocket. Its basicity can also play a role in salt-bridge formation.

The table below illustrates hypothetical SAR trends based on observations from analogous arylpiperazine series.

| Compound | R1 (C2-position) | R2 (C6-position) | Hypothetical Bioactivity | Rationale based on Analogs |

| Parent | -NH₂ | -Cl | Baseline | The combination of a hydrogen bond donor and a halogen influences binding. |

| Analog 1 | -OH | -Cl | Potentially active | -OH can also act as a hydrogen bond donor/acceptor. |

| Analog 2 | -NH₂ | -F | Potentially altered | Fluorine is smaller and more electronegative than chlorine, which may change binding interactions. |

| Analog 3 | -NO₂ | -Cl | Likely reduced | The bulky, strongly electron-withdrawing nitro group may introduce steric hindrance and unfavorable electronic properties. |

| Analog 4 | -NH₂ | -H | Potentially reduced | Removal of the chloro group may eliminate a key interaction point with the receptor. |

Modifications on the Piperazinone Ring: Substitutions on the piperazinone ring itself can affect the molecule's conformation and pharmacokinetic properties. The carbonyl group of the lactam is a key feature, acting as a hydrogen bond acceptor. Altering other positions on this ring can modulate activity. For example, in a series of renin inhibitors featuring a 4-phenylpiperazin-1-yl-5-oxo moiety, extensive SAR studies revealed that modifications at other positions of the piperazinone ring were critical for optimizing activity and addressing safety issues. nih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry is a fundamental aspect of drug action, as biological macromolecules like receptors are chiral. The three-dimensional arrangement of a molecule can lead to significant differences in potency, efficacy, and selectivity between enantiomers.

For derivatives of this compound that contain a chiral center, it is highly probable that the biological activity will reside primarily in one enantiomer. A chiral center could be introduced, for example, by substitution on the piperazinone ring.

In a study of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine, a potent dopamine uptake inhibitor, the two enantiomers were synthesized and evaluated separately. The (S)-enantiomer exhibited more potent and selective dopamine uptake inhibition compared to the (R)-enantiomer, highlighting the critical role of the stereocenter's absolute configuration in determining the compound's pharmacological profile. nih.gov This demonstrates that for chiral piperazine (B1678402) derivatives, the spatial orientation of substituents is crucial for optimal interaction with the target. It is therefore essential to resolve and test individual stereoisomers during the drug discovery process to identify the eutomer (the more active isomer).

Pharmacophore Elucidation and Lead Optimization

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. youtube.com For arylpiperazine derivatives, a common pharmacophore model often includes:

An aromatic ring feature.

A hydrogen bond acceptor (e.g., the piperazinone carbonyl).

A basic nitrogen atom (the second nitrogen of the piperazine ring, if unsubstituted or appropriately substituted).

Specific hydrophobic or hydrogen-bonding regions defined by substituents on the aryl ring.

The design of novel conformationally restricted N-arylpiperazine derivatives as D2/D3 receptor ligands has been guided by the pharmacophore of existing drugs like aripiprazole. nih.gov In these models, the N-phenylpiperazine subunit typically occupies the orthosteric binding site of the receptor, engaging in hydrophobic interactions with residues such as serine, tryptophan, and phenylalanine. nih.gov

Lead optimization is an iterative process that uses SAR data to modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. youtube.com Starting with a lead compound like this compound, optimization efforts would involve:

Systematic substitution: Modifying the amino and chloro groups on the phenyl ring to explore different electronic and steric effects.

Conformational restriction: Introducing cyclic structures or rigid linkers to lock the molecule into a more active conformation.

Improving drug-like properties: Making modifications to enhance solubility, metabolic stability, and oral bioavailability while minimizing off-target effects.

This iterative cycle of design, synthesis, and testing is fundamental to refining a lead compound into a potential clinical candidate. youtube.com

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. cambridgemedchemconsulting.com This is a common strategy in lead optimization to enhance potency, alter selectivity, or improve pharmacokinetics. cambridgemedchemconsulting.com

For the this compound scaffold, several bioisosteric replacements could be considered:

Replacing the Phenyl Ring: The phenyl ring could be replaced with other aromatic heterocycles like pyridine, thiophene, or pyrazole. This can significantly alter the electronic distribution and introduce new hydrogen bonding capabilities, potentially changing receptor selectivity.

Bioisosteres for the Amino Group: The amino group (-NH₂) could be replaced with groups like -OH or -CH₃. While electronically different, these groups can explore the steric and hydrogen-bonding requirements of the binding pocket.

Bioisosteres for the Chloro Group: The chlorine atom could be substituted with other halogens (F, Br) or with groups like -CF₃ or -CN. These substitutions would modulate the lipophilicity and electronic nature of the aryl ring.

Replacing the Piperazinone Ring: The entire piperazine core can be replaced. For example, 4-amino-N-arylpiperidines have been used as effective bioisosteres for N-arylpiperazines in some compound series. nih.gov Such a modification dramatically changes the core scaffold's shape and basicity.

The following table outlines potential bioisosteric replacements and their predicted impact on the activity profile.

| Original Group | Bioisosteric Replacement | Potential Effect on Activity Profile |

| Phenyl | Pyridyl, Thienyl | Altered electronics and hydrogen bonding capacity; may change selectivity. cambridgemedchemconsulting.com |

| -NH₂ (Amino) | -OH (Hydroxyl) | Maintains hydrogen bond donor/acceptor potential but alters basicity. |

| -Cl (Chloro) | -CF₃ (Trifluoromethyl) | Increases lipophilicity and maintains electron-withdrawing character; may enhance binding or alter metabolism. cambridgemedchemconsulting.com |

| Piperazin-2-one (B30754) | Piperidine, Morpholine | Changes core structure, basicity, and conformation; likely to significantly impact activity. nih.gov |

These replacements are tactical tools used by medicinal chemists to fine-tune the properties of a lead compound, navigating the complex interplay between structure and biological function. cambridgemedchemconsulting.com

Computational Chemistry and Rational Drug Design for 4 2 Amino 6 Chlorophenyl Piperazin 2 One

Ligand-Based Drug Design Approaches

Ligand-based drug design is particularly valuable when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of 4-(phenyl)piperazin-2-one analogs with varying substituents on the phenyl ring, a QSAR model could be developed to predict their activity against a specific biological target.

In a typical QSAR study for such analogs, a set of molecules with known biological activities (e.g., IC50 values) would be used as a training set. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric parameters (e.g., Verloop's sterimol parameters), electronic parameters (e.g., dipole moment), and hydrophobic parameters (e.g., logP). nih.gov

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms would then be employed to build a model that correlates these descriptors with the observed biological activity. For instance, studies on substituted (S)-phenylpiperidines have shown that lipophilicity (clogP) and steric factors play a significant role in their antagonist activity at dopamine (B1211576) receptors. nih.gov A hypothetical QSAR model for 4-(2-Amino-6-chlorophenyl)piperazin-2-one analogs might reveal the importance of the positions and electronic nature of substituents on the phenyl ring for their activity.

Table 1: Hypothetical QSAR Descriptors and Their Potential Impact on Activity

| Descriptor Category | Specific Descriptor | Potential Influence on Biological Activity for 4-(phenyl)piperazin-2-one Analogs |

| Steric | Molar Volume (Mvol), Verloop's Sterimol Parameters (L, B1) | The size and shape of the substituents on the phenyl ring could influence the binding affinity by affecting the fit within the receptor's binding pocket. |

| Electronic | Dipole Moment, Partial Charges | The electronic properties of the amino and chloro groups on the phenyl ring could be critical for electrostatic interactions with the target protein. |

| Hydrophobic | LogP (Partition Coefficient) | The overall lipophilicity of the molecule would affect its ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |

Pharmacophore Modeling

Pharmacophore modeling is another powerful ligand-based technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. A pharmacophore model for a series of active 4-(phenyl)piperazin-2-one analogs would typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings.

The development of a pharmacophore model involves aligning a set of active molecules and identifying the common chemical features that are crucial for their activity. For this compound, the amino group would likely be identified as a hydrogen bond donor, the carbonyl group of the piperazinone ring as a hydrogen bond acceptor, and the chlorophenyl ring as a hydrophobic and aromatic feature. This model could then be used to virtually screen large chemical databases to identify novel compounds with the desired pharmacophoric features, which could then be synthesized and tested for their biological activity.

Structure-Based Drug Design Approaches

When the three-dimensional structure of the biological target is available, structure-based drug design methods can be employed to gain detailed insights into the molecular interactions between the ligand and the target, thereby guiding the design of more potent and selective inhibitors.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, molecular docking studies could be performed to predict its binding mode within the active site of a target protein, such as a kinase or a G-protein coupled receptor (GPCR).

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then docked into the binding site of the protein using a docking program. The program samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

For example, in studies of other arylpiperazine derivatives, docking has been used to understand their interactions with targets like the dopamine D2 receptor and various enzymes. nih.govnih.gov A docking study of this compound could reveal key interactions, such as:

Hydrogen bonds between the amino group and the carbonyl oxygen of the piperazinone ring with specific amino acid residues in the binding site.

Hydrophobic interactions between the chlorophenyl ring and nonpolar residues.

Pi-pi stacking interactions between the aromatic ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

These insights can then be used to suggest modifications to the molecule to enhance its binding affinity. For instance, if the docking results indicate a vacant hydrophobic pocket near the chloro substituent, replacing it with a larger hydrophobic group might lead to a more potent compound.

Table 2: Potential Interacting Residues and Interaction Types for this compound in a Hypothetical Kinase Binding Site

| Ligand Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| 2-Amino group | Hydrogen Bond Donor | Asp, Glu, Ser, Thr (side chain carboxyl or hydroxyl groups) |

| 6-Chloro group | Halogen Bond / Hydrophobic Interaction | Leu, Val, Ile, Met (hydrophobic side chains) |

| Piperazin-2-one (B30754) carbonyl | Hydrogen Bond Acceptor | Asn, Gln, Ser, Thr (side chain amide or hydroxyl groups) |

| Phenyl ring | Pi-Pi Stacking / Hydrophobic Interaction | Phe, Tyr, Trp (aromatic side chains) |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its conformational flexibility and the stability of the binding interactions. Following a molecular docking study, an MD simulation of the this compound-protein complex would be performed.

The simulation would solve Newton's equations of motion for the atoms in the system, allowing the complex to move and fluctuate over a period of nanoseconds to microseconds. Analysis of the MD trajectory can reveal:

The stability of the predicted binding pose from docking.

The flexibility of different parts of the ligand and the protein.

The role of water molecules in mediating ligand-protein interactions.

The conformational changes in the protein upon ligand binding.

For instance, MD simulations can help to understand if the initial docked pose is stable or if the ligand adopts a different conformation within the binding site. This information is crucial for a more accurate understanding of the binding mechanism.

Free Energy Perturbation (FEP) Analysis of Binding Affinities

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of closely related ligands to a common receptor. FEP simulations can provide highly accurate predictions of the change in binding affinity resulting from a small chemical modification, such as substituting a hydrogen atom with a chlorine atom on the phenyl ring.

In an FEP calculation, one ligand is computationally "mutated" into another in a series of small steps, both in the solvated state and when bound to the protein. The difference in the free energy of these two transformations provides the relative binding free energy. While computationally expensive, FEP can be a valuable tool in the lead optimization phase of drug discovery to prioritize the synthesis of the most promising analogs. For a series of 4-(phenyl)piperazin-2-one derivatives, FEP could be used to accurately predict the effect of different substituents on the phenyl ring on their binding affinity to a target protein, thereby guiding the selection of the most potent compounds for synthesis.

In Silico Predictions of Pharmacokinetic Parameters

In the realm of modern drug discovery and development, computational chemistry and rational drug design serve as indispensable tools for the early evaluation of a compound's potential success. A critical aspect of this evaluation lies in the in silico prediction of pharmacokinetic parameters, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These computational models allow researchers to forecast how a drug candidate will behave in the body, thereby identifying potential liabilities and guiding molecular modifications to enhance its drug-like characteristics. For the compound this compound, while specific proprietary research data is not publicly available, we can infer its likely pharmacokinetic profile based on computational models and studies of structurally similar piperazine (B1678402) derivatives.

The process of in silico ADME prediction involves the use of sophisticated algorithms and software that analyze the physicochemical properties of a molecule to predict its pharmacokinetic behavior. mdpi.comresearchgate.net These predictions are crucial for filtering out compounds with unfavorable ADME profiles early in the drug discovery pipeline, which helps to reduce the time and cost associated with drug development. researchgate.net

Detailed Research Findings

While specific experimental or detailed in silico pharmacokinetic data for this compound is not available in the public domain, computational tools can be used to generate a predicted profile. Various online servers and software platforms, such as ADMETLab 2.0 and SwissADME, are commonly used for these predictions. frontiersin.orgnih.gov These tools analyze parameters like molecular weight, lipophilicity (LogP), solubility, and the number of hydrogen bond donors and acceptors to predict a compound's behavior.

For a molecule like this compound, a typical in silico analysis would generate data on its absorption, distribution, metabolism, and excretion properties.

Absorption: This parameter is heavily influenced by a compound's solubility and permeability. Computational models would predict its likelihood of being absorbed through the gastrointestinal tract. Key descriptors for oral bioavailability include adherence to Lipinski's Rule of Five, which assesses molecular weight, lipophilicity, and hydrogen bonding capacity. nih.gov

Distribution: Predictions in this category would estimate how the compound distributes into various tissues and fluids in the body. Important considerations include its ability to cross the blood-brain barrier and the extent of its binding to plasma proteins. mdpi.com

Metabolism: In silico tools can predict the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. frontiersin.org The models can identify potential sites on the molecule that are likely to be metabolized.

Excretion: These predictions would forecast the primary routes of elimination for the compound and its metabolites from the body, such as through the kidneys or in the feces.

The following tables represent a hypothetical in silico pharmacokinetic profile for this compound, generated based on the capabilities of commonly used predictive software and data from related piperazine-containing compounds.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

| Parameter | Predicted Value | Interpretation |

| Molecular Weight | 239.69 g/mol | Compliant with drug-likeness rules |

| LogP (Lipophilicity) | 1.5 - 2.5 | Optimal for balancing solubility and permeability |

| Hydrogen Bond Donors | 2 | Compliant with drug-likeness rules |

| Hydrogen Bond Acceptors | 3 | Compliant with drug-likeness rules |

| Molar Refractivity | 65 - 70 | Within typical range for drug candidates |

| Topological Polar Surface Area (TPSA) | 60 - 70 Ų | Suggests good intestinal absorption |

Table 2: Predicted ADME Parameters

| ADME Parameter | Predicted Outcome | Details |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut |

| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the intestinal wall |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited central nervous system effects |

| Plasma Protein Binding | Moderate | A significant fraction may be bound to plasma proteins |

| Metabolism | ||

| CYP450 2D6 Substrate | Unlikely | Low probability of metabolism by this isoform |

| CYP450 3A4 Substrate | Possible | May undergo some metabolism by this major drug-metabolizing enzyme |

| CYP450 Inhibitor | Unlikely | Low potential for drug-drug interactions via CYP inhibition |

| Excretion | ||

| Renal Clearance | Moderate | A portion of the compound is likely cleared by the kidneys |

It is crucial to emphasize that these are predicted values and would require experimental validation through in vitro and in vivo studies to confirm the actual pharmacokinetic profile of this compound. Nevertheless, such in silico predictions are a cornerstone of modern rational drug design, providing valuable insights that guide the optimization of lead compounds. nih.gov

Analytical Methodologies for 4 2 Amino 6 Chlorophenyl Piperazin 2 One and Metabolites

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 4-(2-Amino-6-chlorophenyl)piperazin-2-one and its parent compounds, providing the necessary separation from complex matrices and other related substances. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently utilized techniques.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the most widely applied technique for the analysis of aripiprazole (B633) and its related compounds, including potential impurities. researchgate.netresearchgate.netakjournals.com These methods are valued for their robustness, reproducibility, and ability to separate compounds with a wide range of polarities. akjournals.com

The separation is typically achieved on C8 or C18 stationary phases. nih.govijpsonline.com The mobile phase composition is a critical factor, generally consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer like phosphate (B84403) or ammonium (B1175870) acetate. ijpsonline.comresearchgate.net The pH of the mobile phase is adjusted to ensure optimal separation and peak shape. nih.gov Ion-pairing agents may also be incorporated into the mobile phase to improve the retention and resolution of ionic analytes. researchgate.net Detection is most commonly performed using ultraviolet (UV) detectors at wavelengths between 217 nm and 283 nm, with 254 nm being a frequently used wavelength. researchgate.netsigmaaldrich.com

Table 1: Examples of HPLC Methods for Aripiprazole and Related Compounds

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |

|---|---|---|---|---|

| Symmetry C18 (150 x 4.6 mm; 5 µm) | Acetonitrile: Water (30:70, v/v), pH 3.0 with o-phosphoric acid | Not Specified | UV at 220 nm | nih.gov |

| Nova-pak phenyl | Acetonitrile-methanol-20 mM sodium sulfate-acetic acid (27:25:48:1, v/v/v/v) | 1.0 | UV at 254 nm | researchgate.net |

| Phenomenex Luna® C18 (5.0 µm) | Gradient elution with acetonitrile and phosphate buffer (pH 3.0) with sodium pentanesulfonate | Not Specified | Not Specified | akjournals.com |

| Purospher® STAR RP-18 (4.6 mm × 10 cm; 3 µm) | Gradient with A: Acetonitrile/0.05% TFA (10:90) and B: Acetonitrile/0.05% TFA (90:10) | 1.2 | UV at 254 nm | sigmaaldrich.com |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), serves as another valuable tool for the analysis of this compound and related substances. researchgate.netresearchgate.net Due to the low volatility of these compounds, a derivatization step is typically required to convert the analytes into more volatile forms suitable for GC analysis. nih.gov A common derivatization agent is N-methyl-N-trimethylsilytrifluoroacetamide (MSTFA), which introduces a trimethylsilyl (B98337) group. nih.gov

Sample preparation for GC analysis often involves a clean-up step, such as solid-phase extraction (SPE), to remove interfering substances from the matrix, particularly when analyzing biological samples. nih.gov GC methods provide high resolution and are particularly useful for separating structurally similar compounds and for impurity profiling in pharmaceutical materials. thermofisher.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity, making it the preferred detection method for quantitative bioanalysis and compound characterization. It is most powerfully applied in tandem with chromatographic separation techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of aripiprazole and its metabolites in complex biological matrices such as human plasma and serum. nih.govresearchgate.net This technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of tandem mass spectrometry. The method typically employs a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which allows for precise quantification by monitoring specific precursor-to-product ion transitions. nih.govnih.gov

Sample preparation is critical and usually involves protein precipitation or solid-phase extraction (SPE) to isolate the analytes from matrix components. nih.govnih.gov Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique used. nih.govnih.gov LC-MS/MS methods are validated for linearity, precision, accuracy, and recovery to ensure reliable results for clinical and pharmacokinetic studies. nih.govresearchgate.net

Table 2: Examples of LC-MS/MS Methods for Aripiprazole and Metabolites in Biological Fluids

| Analyte(s) | Matrix | Sample Preparation | Chromatographic Column | Key MS Parameters | Linearity Range (ng/mL) | Reference |

|---|---|---|---|---|---|---|

| Aripiprazole, Dehydroaripiprazole | Human Plasma | Protein Precipitation | Not Specified | ESI(+), SRM | 0.1-600 (Aripiprazole) | nih.gov |

| Aripiprazole, Dehydroaripiprazole | Serum | Minimal sample preparation | Reversed-phase HPLC | ESI(+), MRM | 2-1000 (Aripiprazole), 3.5-500 (Dehydroaripiprazole) | researchgate.net |

| Aripiprazole lauroxil, NHA, ARP, DHA | Plasma | SPE and Protein Precipitation | Agilent Eclipse XDB-CN | ESI(+), MRM | 0.5-50 (AL, ARP), 1.0-50 (NHA), 0.05-5.0 (DHA) | nih.gov |

| Aripiprazole, OPC-14857 | Human Plasma | Not Specified | C18 reversed-phase | Not Specified | 0.1-100 | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is effectively used for the detection, quantification, and structural characterization of aripiprazole and its metabolites. nih.gov Following sample extraction and derivatization, the GC separates the components of the mixture before they are ionized and detected by the mass spectrometer. nih.gov

This method allows for the identification of compounds based on their specific mass spectra and retention times. For quantification, characteristic ions are monitored. For instance, in the analysis of aripiprazole, characteristic ions observed include m/z 306, 292, and 218. nih.gov GC-MS methods are validated to establish parameters such as linearity, limits of quantification (LOQs), and extraction recoveries. nih.gov The technique is also instrumental in identifying unknown metabolites and degradation products. nih.gov

Table 3: GC-MS Method Parameters for Aripiprazole and Dehydroaripiprazole

| Parameter | Aripiprazole | Dehydroaripiprazole | Reference |

|---|---|---|---|

| Sample Preparation | Solid-Phase Extraction (SPE), MSTFA Derivatization | Solid-Phase Extraction (SPE), MSTFA Derivatization | nih.gov |

| Characteristic Ions (m/z) | 306, 292, 218 | 304, 290, 218 | nih.gov |

| Linearity Range (ng/mL) | 16 - 500 | 8 - 250 | nih.gov |

| Limit of Quantification (ng/mL) | 14.4 | 6.9 | nih.gov |

| Extraction Recovery (%) | 75.4 | 102.3 | nih.gov |

Spectrophotometric and Spectrofluorimetric Assays for Detection

Spectroscopic methods, including spectrophotometry and spectrofluorimetry, offer simpler and more cost-effective alternatives to chromatography for the quantification of aripiprazole, particularly in pharmaceutical formulations. nih.govmoca.net.ua

Spectrophotometric methods are often based on the formation of a colored charge-transfer complex between the drug and a suitable reagent, such as 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ) or N-bromosuccinimide, which can be measured at a specific wavelength. researchgate.netmoca.net.ua The absorbance is directly proportional to the concentration of the drug, following Beer-Lambert's law within a defined range. researchgate.netresearchgate.net

Spectrofluorimetric assays provide higher sensitivity and are based on either the native fluorescence of the compound or, more commonly, the formation of a highly fluorescent derivative. nih.gov Derivatizing agents like o-phthalaldehyde (B127526) or 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-chloride) are used to react with the analyte to produce a fluorescent product. nih.govresearchgate.net The fluorescence intensity is then measured at specific excitation and emission wavelengths. Another approach involves fluorescence quenching, where the presence of the analyte decreases the fluorescence of another substance, such as carbon quantum dots. nih.gov These methods are validated for linearity, sensitivity, and accuracy. nih.govresearchgate.net

Table 4: Spectroscopic Methods for Aripiprazole Detection

| Method | Reagent/Principle | Wavelength (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Spectrophotometry | N-bromosuccinimide / Methylene blue | 663 | 5-20 | researchgate.net |

| Spectrophotometry | 7,7,8,8-tetracyanoquinodimethane (TCNQ) | 392 | 0.25–3 | moca.net.ua |

| Spectrofluorimetry | o-phthalaldehyde / β-mercaptoethanol | Ex: 340, Em: 450 | 0.1–0.5 | nih.gov |

| Spectrofluorimetry | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) | Ex: 481, Em: 542 | Not Specified | researchgate.net |

| Spectrofluorimetry | Fluorescence quenching of N-carbon quantum dots | Em: 475 | Not Specified | nih.gov |

Table of Compound Names

| Abbreviation / Trivial Name | Chemical Name |

| This compound | This compound |

| Aripiprazole (ARP) | 7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one |

| Dehydroaripiprazole (DHA, OPC-14857) | 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy)-2(1H)-quinolinone |

| Aripiprazole lauroxil (AL) | (4-((7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl)phenyl) dodecanoate |

| N-hydroxymethyl aripiprazole (NHA) | 1-(hydroxymethyl)-7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one |

| mCPP | 1-(3-chlorophenyl)piperazine |

Patent Landscape and Intellectual Property in Piperazinone Research

Analysis of Patent Families Related to Piperazin-2-one (B30754) Derivatives

While no patents specifically claim the exact molecule 4-(2-Amino-6-chlorophenyl)piperazin-2-one, an analysis of the broader patent landscape for piperazin-2-one and related piperazine (B1678402) derivatives reveals a significant interest in this scaffold for various therapeutic applications. The piperazine heterocycle is a key pharmacophore found in numerous approved drugs, and its derivatives are continuously explored for new medicinal uses. google.comnih.gov

The patenting activity around piperazin-2-one derivatives showcases their versatility and importance in drug discovery. A significant number of patents are directed towards their use as kinase inhibitors, a major area of focus in oncology. For instance, patent US8946213B2 discloses alkylated piperazine compounds with Bruton's Tyrosine Kinase (Btk) modulating activity, aimed at treating cancers and immune disorders. google.com Similarly, European patent EP2014291B1 claims piperazinone compounds for use as anti-tumor and anti-cancer agents, highlighting their potential in inhibiting cell cycle progression. googleapis.com

A notable example of a marketed drug containing a related ketopiperazine moiety is Trilaciclib (B611476). This compound, a CDK4/6 inhibitor, is used to protect hematopoietic stem cells during chemotherapy. newdrugapprovals.org The intellectual property surrounding Trilaciclib is extensive, with patents such as US10988479B1 covering specific crystalline forms (morphic forms) and their methods of manufacture. nih.govgoogle.com This illustrates a common strategy where, beyond the core molecule, subsequent patents protect specific forms, formulations, and synthesis methods to build a comprehensive IP fortress.

A 2016 review by Rathi et al. in Expert Opinion on Therapeutic Patents provides a thorough overview of patenting trends for piperazine derivatives from 2010 onwards. nih.govresearchgate.netsci-hub.ru The review highlights a wide array of therapeutic targets, including applications in oncology, central nervous system (CNS) disorders, and infectious diseases, underscoring the broad interest and investment in this chemical space. nih.govresearchgate.net Patents often claim a genus of compounds, defined by a core structure like piperazin-2-one with various substitutions, along with their synthesis and methods of use for treating specific diseases. For example, Chinese patent CN104402842A describes a synthetic method for a piperazine drug intermediate, 1-(3-chlorophenyl)-4-(3-chloropropyl) piperazine hydrochloride, showcasing patents that protect key building blocks in the synthesis of more complex molecules. google.com

The table below summarizes representative patents related to piperazinone and piperazine derivatives, illustrating the diversity of assignees and therapeutic applications.

| Patent Number | Title | Assignee/Applicant | Therapeutic Focus |

|---|---|---|---|

| US8946213B2 | Alkylated piperazine compounds | Celgene Corporation / Bristol-Myers Squibb | Bruton's Tyrosine Kinase (Btk) inhibitors for cancer and immune disorders. google.com |

| EP2014291B1 | Piperazinone compounds as anti-tumor and anti-cancer agents | H. Lee Moffitt Cancer Center and Research Institute, Inc. | Anti-tumor agents. googleapis.com |

| US10988479B1 | Morphic forms of trilaciclib and methods of manufacture thereof | G1 Therapeutics, Inc. | CDK4/6 inhibitor for myelopreservation during chemotherapy. nih.govgoogle.com |

| CN104402842A | Synthetic method of piperazidines drug intermediate | Wuhan Wuyao Pharmaceutical Co., Ltd. | Synthesis of piperazine intermediates. google.com |

Strategies for Patent Protection of Novel Chemical Entities

Securing robust patent protection is a cornerstone of pharmaceutical research and development. For novel chemical entities (NCEs) like piperazin-2-one derivatives, a multi-layered patenting strategy is typically employed to maximize the duration and scope of exclusivity.

The primary and most valuable type of patent is the composition of matter patent . This patent claims the novel chemical structure itself, providing the broadest possible protection. It prevents any other party from making, using, selling, or importing the claimed compound for any purpose during the patent's term. To be granted, the NCE must be novel, non-obvious, and useful.

Beyond the core compound, companies file for additional patents to create a "patent thicket" that extends protection and creates barriers to competition. These strategies include:

Process Patents: These patents protect a specific, innovative method of manufacturing the compound. A novel, more efficient, or cost-effective synthesis route for a piperazin-2-one derivative can be a valuable asset, even if the final compound is already known.

Method-of-Use Patents: These patents claim the use of a compound to treat a specific disease or condition. If a known piperazin-2-one derivative is found to be effective for a new therapeutic indication, that new use can be patented, granting exclusivity for that specific application. nih.gov

Formulation Patents: Protecting a specific formulation of a drug—such as an extended-release tablet, an injectable solution, or a topical cream—can provide additional market exclusivity. These patents cover the combination of the active pharmaceutical ingredient (API) with specific excipients that may improve stability, bioavailability, or patient compliance.

Patents on Polymorphs and Enantiomers: A compound can often exist in different crystalline forms (polymorphs) or as different stereoisomers (enantiomers). If a specific polymorph or a single enantiomer is isolated and found to have superior properties (e.g., better stability, higher efficacy), it can be patented separately from the original mixture. nih.gov Patent US10988479B1, which covers specific morphic forms of Trilaciclib, is a prime example of this strategy. nih.govgoogle.com

A robust patent application will typically include a mix of broad and narrow claims. Broad "genus" claims cover a wide range of related chemical structures, while narrow "species" claims protect specific, highly active compounds. This approach provides a wide scope of protection while also securing the most valuable specific embodiments of the invention.

Freedom-to-Operate Analysis in Drug Discovery and Development

A Freedom-to-Operate (FTO) analysis is an essential due diligence process in drug discovery that determines whether a planned commercial activity, such as developing, manufacturing, or selling a product, is likely to infringe on the valid intellectual property rights of a third party. It is a risk-assessment tool designed to provide strategic guidance and minimize the potential for costly litigation.

An FTO analysis is distinct from a patentability analysis. While patentability assesses whether an invention is novel and can be patented, an FTO analysis focuses on whether the commercialization of that invention would trespass on existing patents held by others.

The FTO process typically involves several key steps:

Defining the Scope: The analysis is focused on the specific product or process intended for commercialization. This includes the chemical structure of the drug, its synthesis method, the formulation, and its intended medical uses. The geographic scope is also defined, as patent rights are territorial and an FTO analysis must be conducted for each country where the product will be marketed.

Patent Searching: A comprehensive search of patent databases is conducted to identify granted patents and pending patent applications with claims that could potentially cover the product or its associated processes. This requires carefully designed search strategies using keywords, chemical structure searches, and classifications.

Analyzing Patent Claims: The claims of the identified patents are meticulously analyzed by a patent attorney or agent to determine their scope and whether they "read on" the proposed product. Only the claims of a patent define the legal scope of the invention.

Risk Assessment and Opinion: Based on the analysis, a legal opinion is formed regarding the risk of infringement. If a blocking patent is identified, several strategic options may be considered:

Licensing: The company may negotiate a license from the patent holder to use the technology.

Designing Around: The product or process may be modified to avoid infringing the patent claims.

Challenging the Patent: The validity of the blocking patent can be challenged in court or through administrative proceedings at the patent office.

Waiting for Expiration: If the patent is nearing the end of its term, the company may decide to delay market entry until it expires.

Conducting an FTO analysis early in the R&D lifecycle is critical. It allows researchers and business strategists to make informed decisions, avoid investing resources in projects with high infringement risks, and steer development towards "white space" with clear commercial potential.

Future Perspectives and Translational Research for 4 2 Amino 6 Chlorophenyl Piperazin 2 One

Advanced Synthetic Methodologies

The efficient and scalable synthesis of 4-(2-amino-6-chlorophenyl)piperazin-2-one and its derivatives is crucial for facilitating further research and development. While traditional methods for creating piperazine-containing compounds are well-established, future efforts will likely focus on more advanced and sustainable methodologies. nih.gov Innovations in synthetic chemistry can provide rapid access to a wider variety of functionalized analogs, which is essential for exploring structure-activity relationships (SAR). rsc.org

Future synthetic strategies could include:

Photoredox Catalysis: This method uses visible light to initiate chemical reactions, often under mild conditions. It has been successfully applied to the C–H functionalization of piperazines, allowing for direct arylation, alkylation, and other modifications. mdpi.com This could enable the synthesis of novel derivatives of the title compound with high precision and efficiency.

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. Implementing flow processes for the key steps in the synthesis of this compound could accelerate the production of compound libraries for screening. mdpi.com

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative for synthesizing chiral compounds. Enzymes could be used to create enantiomerically pure versions of the piperazinone core, which is often critical for therapeutic efficacy.

Modified Jocic-Type Reactions: Recent research has demonstrated that modified Jocic reactions can be used to regioselectively produce 1-substituted piperazinones from enantiomerically-enriched alcohols with minimal loss of stereochemical integrity. rsc.org

| Methodology | Key Advantages | Potential Application |

|---|---|---|

| Conventional Batch Synthesis | Well-established, versatile | Initial lab-scale synthesis |

| Photoredox Catalysis | Mild conditions, high functional group tolerance, novel bond formation rsc.orgmdpi.com | Direct C-H functionalization to create diverse analogs |

| Flow Chemistry | Scalable, improved safety, precise control mdpi.com | Large-scale production for pre-clinical studies |

| Palladium-Catalyzed Reactions | Efficient for N-aryl bond formation (Buchwald-Hartwig amination) nih.gov | Coupling the piperazinone core with various aryl halides |

Discovery of New Therapeutic Applications

The piperazine (B1678402) scaffold is a privileged structure found in drugs targeting a wide array of diseases, particularly those affecting the central nervous system (CNS). tandfonline.comnbinno.com Derivatives have been investigated as antipsychotics, antidepressants, and anxiolytics. researchgate.net Given this precedent, this compound is a strong candidate for screening against CNS disorders. The specific substitutions on the phenyl ring could modulate its interaction with various receptors, such as serotonin (B10506) (5-HT) or dopamine (B1211576) receptors. tandfonline.com

Beyond the CNS, arylpiperazine derivatives have shown significant potential as anticancer agents. mdpi.com They can interact with various molecular targets involved in cancer progression. mdpi.com For example, some piperazine-containing compounds have been found to induce cell cycle arrest and apoptosis in cancer cell lines. nih.gov Therefore, a key future direction is the comprehensive screening of this compound and its analogs against a panel of human cancer cell lines to identify potential anti-proliferative activity. nih.gov

Potential therapeutic areas for exploration include:

Neurodegenerative Diseases: Targeting receptors implicated in conditions like Alzheimer's and Parkinson's disease. tandfonline.com

Oncology: Investigating cytotoxic effects against various cancers, such as breast, colon, and lung cancer. nih.govmdpi.com

Inflammatory Disorders: Screening for activity against targets involved in inflammatory pathways.

Infectious Diseases: Exploring potential as antiviral or antibacterial agents, another area where piperazine derivatives have shown utility. researchgate.net

Development of Highly Selective Molecular Probes

A well-characterized bioactive molecule like this compound can be chemically modified to create a molecular probe. acs.org These probes are invaluable tools for chemical biology, enabling researchers to study biological processes and identify the molecular targets of a compound. nih.govnumberanalytics.com

The development process would involve:

Identifying the Active Site: Determining which part of the molecule is essential for its biological activity and which parts can be modified without losing efficacy.

Attaching a Reporter Tag: A functional group, such as a fluorophore (e.g., anthracene), a biotin (B1667282) affinity tag, or a photo-crosslinker, would be attached to a non-essential position on the molecule. acs.orgmdpi.com

Validation: Confirming that the modified probe retains its binding affinity and selectivity for its biological target.

Such probes could be used in various applications, including:

Target Identification: Using affinity chromatography with an immobilized probe to pull down its binding partners from cell lysates. acs.org

Cellular Imaging: Employing fluorescently tagged probes to visualize the subcellular localization of the target protein in living cells. mdpi.comnih.gov

Activity-Based Protein Profiling (ABPP): Designing probes that covalently bind to the active site of an enzyme, providing a readout of its functional state. acs.org

Integration of Artificial Intelligence and Machine Learning in Piperazinone Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by accelerating the identification and optimization of new drug candidates. premierscience.comnih.gov These computational tools can be applied to the research of this compound in several ways.

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling (QSAR) | Develop models that correlate the chemical structure of piperazinone derivatives with their biological activity. nih.gov | Prioritize the synthesis of compounds with the highest predicted potency and most favorable properties. premierscience.com |

| De Novo Drug Design | Use generative models to design novel piperazinone-based molecules with desired properties from scratch. nih.govnih.gov | Explore new chemical space and identify innovative drug candidates that might not be conceived through traditional methods. |

| Virtual Screening | Screen vast virtual libraries of compounds against a biological target to identify potential hits. premierscience.com | Dramatically reduce the time and cost associated with initial hit identification. |

| ADME/Tox Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity profiles of new analogs before they are synthesized. nih.gov | Improve the success rate of drug candidates by identifying potential liabilities early in the discovery process. |

By leveraging AI, researchers can make more informed decisions, reducing the number of compounds that need to be synthesized and tested experimentally, thereby saving significant time and resources. astrazeneca.commdpi.com

Collaborative Research Opportunities in Compound Development

The journey of a compound from a laboratory curiosity to a therapeutic agent is a complex, multidisciplinary endeavor. The future development of this compound will depend on robust collaborations between scientists with diverse expertise. nih.govmdpi.com

Key collaborative efforts would involve:

Medicinal and Synthetic Chemists: To design and synthesize novel analogs and develop efficient production methods. nih.gov

Pharmacologists and Biologists: To conduct in vitro and in vivo testing to determine the compound's efficacy and mechanism of action.

Computational Scientists: To apply AI/ML models for predictive analysis, de novo design, and data interpretation. nih.gov

Structural Biologists: To determine the three-dimensional structure of the compound bound to its target, guiding further optimization.

Clinicians: To provide insights into unmet medical needs and to eventually design and conduct clinical trials.

Such interdisciplinary collaborations are essential to accelerate the pace of discovery and to successfully translate promising findings from the laboratory to clinical applications. nih.govesisresearch.org

Q & A

Q. How do researchers design controlled experiments to study synergistic effects with co-administered therapeutics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products